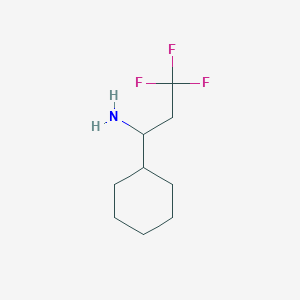

1-Cyclohexyl-3,3,3-trifluoropropan-1-amine

CAS No.: 1248930-62-2

Cat. No.: VC3203113

Molecular Formula: C9H16F3N

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248930-62-2 |

|---|---|

| Molecular Formula | C9H16F3N |

| Molecular Weight | 195.23 g/mol |

| IUPAC Name | 1-cyclohexyl-3,3,3-trifluoropropan-1-amine |

| Standard InChI | InChI=1S/C9H16F3N/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h7-8H,1-6,13H2 |

| Standard InChI Key | KGJOHTJBKBBNKQ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C(CC(F)(F)F)N |

| Canonical SMILES | C1CCC(CC1)C(CC(F)(F)F)N |

Introduction

Chemical Identity and Basic Properties

1-Cyclohexyl-3,3,3-trifluoropropan-1-amine is an organofluorine compound characterized by a cyclohexyl ring attached to an amine-bearing carbon, which is also connected to a trifluoromethyl group via a methylene bridge. The compound is identified by CAS number 1248930-62-2 and has a molecular formula of C9H16F3N, with a calculated molecular weight of 195.23 g/mol . The free amine form serves as a versatile building block in chemical synthesis, particularly in pharmaceutical applications where fluorinated compounds are increasingly valued for their unique properties.

When converted to its hydrochloride salt form (1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride), the compound is identified by CAS number 1803585-15-0 with a molecular formula of C9H17ClF3N and a molecular weight of 231.68 g/mol. The hydrochloride salt form often provides improved stability and handling characteristics compared to the free amine, making it preferred for certain applications and storage conditions. Both forms maintain the essential structural features that make this compound valuable in synthetic chemistry and pharmaceutical research.

The compound's IUPAC name accurately describes its structure, with "cyclohexyl" denoting the six-membered saturated ring, "trifluoropropan" indicating the three-carbon chain containing three fluorine atoms, and "amine" identifying the nitrogen-containing functional group. The systematic nomenclature ensures precise identification of this compound among the vast array of organofluorine chemicals currently available to researchers and manufacturers.

Physical and Chemical Properties

The physical and chemical properties of 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine and its hydrochloride salt are summarized in the following table:

Structural Characteristics

Molecular Structure

The molecular structure of 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine features several key components that define its chemical behavior. The compound contains a cyclohexyl ring (a six-membered saturated carbocyclic structure) attached to a carbon atom that bears an amino group. This carbon is connected to a trifluoromethyl group (CF3) via a methylene (CH2) bridge, forming the 3,3,3-trifluoropropan-1-amine portion of the molecule. This arrangement creates a molecule with distinct regions of hydrophobicity and polarity, contributing to its utility in various applications.

Synthesis and Preparation

Synthetic Routes

For compounds with structural similarity to 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine, cinchona alkaloid-derived phase-transfer catalysts have been employed to promote asymmetric reactions. These catalytic systems can activate imine substrates as nucleophiles to facilitate highly chemo-, regio-, diastereo-, and enantioselective C-C bond-forming reactions . Such methodologies might be adaptable for the synthesis of 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine, particularly when stereochemical control is desired.

The hydrochloride salt form is typically prepared by treating the free amine with hydrogen chloride in an appropriate solvent. This salt formation often improves stability and solubility characteristics, making it a preferred form for storage and handling in many applications. The conversion between the free base and salt forms can be readily accomplished using standard acid-base chemistry techniques common in pharmaceutical processing.

Applications and Uses

Pharmaceutical Applications

Related Compounds and Derivatives

Structurally Similar Compounds

Several compounds with structural similarities to 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine appear in the search results, indicating the broader family of trifluoromethylated amines to which our target compound belongs. One such related compound is 1-cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride, which replaces the cyclohexyl group with a smaller cyclopropyl ring . This structural modification would likely result in different physicochemical properties and potentially different biological activities compared to the cyclohexyl-containing analog.

Another related compound is 1-[3-(Trifluoromethyl)cyclohexyl]pent-3-yn-1-amine, which features a different arrangement of the trifluoromethyl group and incorporates an alkyne functionality . This compound has a molecular weight of 233.27 g/mol and contains additional structural features that distinguish it from 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine. The structural diversity within this family of compounds highlights the versatility of trifluoromethylated scaffolds in chemical research and development.

Current Research and Future Perspectives

Recent Advances

Recent research in the field of organofluorine chemistry has focused on developing efficient asymmetric synthesis methods for trifluoromethylated compounds, including those structurally related to 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine. For instance, the development of new cinchinium salt catalysts has enabled the direct asymmetric synthesis of trifluoromethylated γ-amino esters/lactones through enantioselective and diastereoselective umpolung reactions . These methodologies represent significant advances in accessing enantiomerically enriched trifluoromethylated building blocks efficiently.

The increasing appearance of γ-trifluoromethylated γ-amino acid motifs in pharmaceutically relevant structures indicates a growing recognition of the value of these structural elements in drug discovery . This trend suggests that compounds like 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine will continue to be important in pharmaceutical research as starting materials or intermediates for creating more complex drug candidates.

Future Research Directions

Future research involving 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine may focus on several areas:

-

Development of more efficient or stereoselective synthetic routes to access the compound and its derivatives

-

Exploration of its utility as a building block in the synthesis of novel pharmaceutical candidates

-

Investigation of structure-activity relationships in drug discovery programs using this compound as a model substrate

-

Application in the development of new materials or agrochemicals that benefit from the properties conferred by trifluoromethyl groups

The increasing demand for organofluorine compounds in various fields suggests that versatile building blocks like 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine will continue to be valuable tools for researchers. Future work may also explore sustainable and environmentally friendly methods for introducing trifluoromethyl groups, addressing growing concerns about the environmental impact of fluorinated compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume